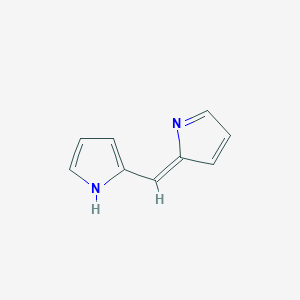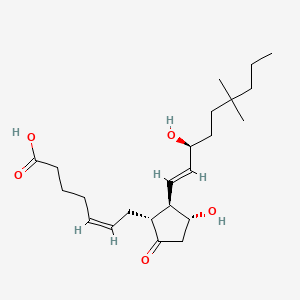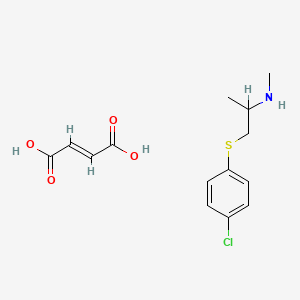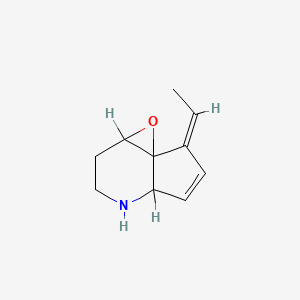![molecular formula C19H25NO4 B1237548 4-[(1R)-1-hydroxy-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]-2-(hydroxymethyl)phenol](/img/structure/B1237548.png)
4-[(1R)-1-hydroxy-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]-2-(hydroxymethyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Salmefamol is a member of amphetamines.
Wissenschaftliche Forschungsanwendungen
Lignin Model Compound Studies
A significant aspect of research on 4-[(1R)-1-hydroxy-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]-2-(hydroxymethyl)phenol involves its utility in studying lignin model compounds. Yokoyama (2015) explored the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds, emphasizing the importance of the γ-hydroxymethyl group's presence and confirming the existence of a hydride transfer mechanism as a reaction route of the benzyl-cation-type intermediates derived from these compounds. This study provides valuable insights into the mechanisms underlying lignin degradation and its potential applications in biorefining processes (Yokoyama, 2015).
Biomass Conversion to Value-Added Chemicals
The compound's relevance extends to the conversion of plant biomass into valuable chemicals. Chernyshev, Kravchenko, and Ananikov (2017) discussed the production of 5-hydroxymethylfurfural (HMF) and its derivatives from plant biomass compounds, highlighting the potential of these substances as alternatives to non-renewable hydrocarbon sources. This research underscores the compound's significance in developing sustainable industrial processes (Chernyshev, Kravchenko, & Ananikov, 2017).
Role in Organic Synthesis
The compound also plays a role in organic synthesis. Tateiwa and Uemura (1997) explored the use of metal cation-exchanged clays, including 4-hydroxybutan-2-one, for various organic synthesis processes, such as the Friedel-Crafts alkylation of phenol. This study showcases the compound's utility in refining and improving organic synthesis methodologies (Tateiwa & Uemura, 1997).
Eigenschaften
Produktname |
4-[(1R)-1-hydroxy-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]-2-(hydroxymethyl)phenol |
|---|---|
Molekularformel |
C19H25NO4 |
Molekulargewicht |
331.4 g/mol |
IUPAC-Name |
4-[(1R)-1-hydroxy-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]-2-(hydroxymethyl)phenol |
InChI |
InChI=1S/C19H25NO4/c1-13(9-14-3-6-17(24-2)7-4-14)20-11-19(23)15-5-8-18(22)16(10-15)12-21/h3-8,10,13,19-23H,9,11-12H2,1-2H3/t13-,19+/m1/s1 |
InChI-Schlüssel |
VPMWDFRZSIMDKW-YJYMSZOUSA-N |
Isomerische SMILES |
C[C@H](CC1=CC=C(C=C1)OC)NC[C@@H](C2=CC(=C(C=C2)O)CO)O |
Kanonische SMILES |
CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)CO)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



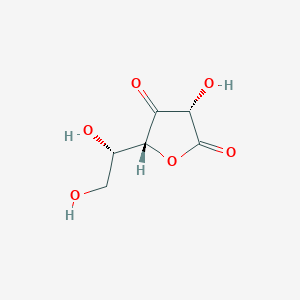
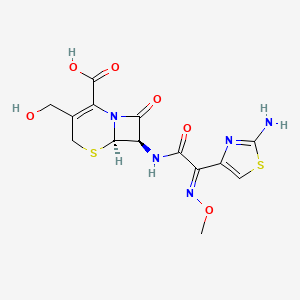
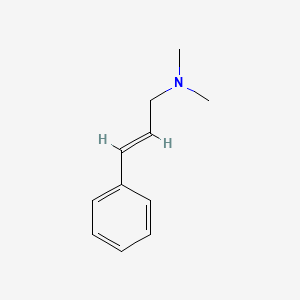
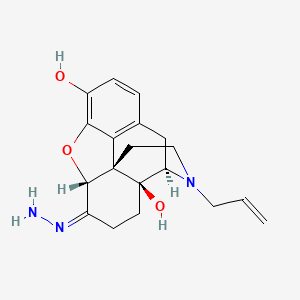
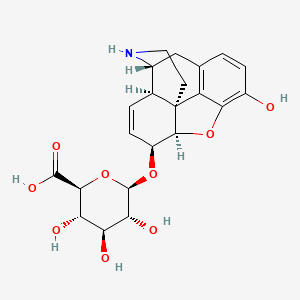
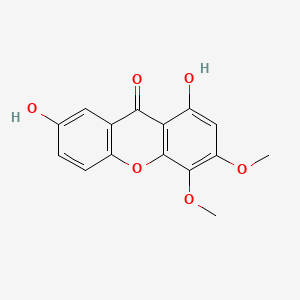
![(5Z)-5-[[4-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)oxy]-3-methoxyphenyl]methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1237476.png)
![[Fe4S4] cluster](/img/structure/B1237477.png)

![N-[(E)-2,3-dihydro-1,4-benzodioxin-6-ylmethylideneamino]-2-(4-methoxyanilino)acetamide](/img/structure/B1237479.png)
